N-Butyrylhomoserine lactone

Catalog No.
S3327615
CAS No.
98426-48-3
M.F
C8H13NO3
M. Wt
171.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Butyrylhomoserine lactone

CAS Number

98426-48-3

Product Name

N-Butyrylhomoserine lactone

IUPAC Name

N-(2-oxooxolan-3-yl)butanamide

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)

InChI Key

VFFNZZXXTGXBOG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1CCOC1=O

Synonyms

BHL-serine, C(4)-HSL, C4-HSL, N-butanoyl-L-homoserine lactone, N-butyryl-L-homoserine lactone, N-butyrylhomoserine lactone

Canonical SMILES

CCCC(=O)NC1CCOC1=O

BHL is a signaling molecule belonging to a class called N-acyl homoserine lactones (AHLs) []. AHLs are produced by some gram-negative bacteria and play a crucial role in a cell-to-Cell communication process known as quorum sensing [, ].

Quorum sensing allows bacteria to monitor their population density. As the bacterial population grows, the concentration of AHLs in the surrounding environment increases. When the AHL concentration reaches a specific threshold, bacteria can detect it and synchronize their gene expression to collectively engage in certain behaviors, such as biofilm formation, bioluminescence, and virulence factor production [].


Molecular Structure Analysis

BHL has the chemical formula C₈H₁₃NO₃. Its structure consists of a butyryl (CH₃CH₂CH₂CO) group attached to a homoserine lactone ring []. The homoserine lactone ring contains an amide bond (C-N) and an ester bond (C-O-O). The specific stereochemistry of the molecule is N-butyryl-L-homoserine lactone [].


Chemical Reactions Analysis

The exact biological synthesis pathway of BHL is not completely understood, but it's known to involve enzymes from the LuxI family. These enzymes catalyze the reaction between S-adenosylmethionine (SAM) and a specific fatty acid precursor, resulting in the formation of BHL.

The decomposition of BHL can occur through enzymatic degradation by certain bacterial enzymes called lactonases, which cleave the ester bond in the lactone ring [].


Physical And Chemical Properties Analysis

  • AHLs are typically small, hydrophobic molecules [].
  • They are expected to have relatively low melting points and boiling points.
  • Their solubility would be higher in organic solvents compared to water.
  • AHLs are generally stable at physiological temperature and pH [].

BHL acts as a signal molecule in quorum sensing. When the concentration of BHL in the environment reaches a threshold, bacteria can detect it through specific receptor proteins []. These receptors activate regulatory proteins that control the expression of various genes, leading to coordinated behaviors at the population level [].

For instance, in the bacterium Pseudomonas aeruginosa, BHL signaling upregulates the expression of genes involved in virulence factor production, such as pyocyanin and rhamnolipids [, ]. These virulence factors contribute to the pathogenicity of P. aeruginosa.

Quorum Sensing

  • N-BHSL is a signaling molecule used by some bacteria in a process called quorum sensing. ()
  • Quorum sensing allows bacteria to communicate with each other and coordinate group behaviors. ()
  • Researchers study N-BHSL to understand how bacteria use quorum sensing to regulate gene expression, biofilm formation, and virulence. ()
  • This knowledge could be useful for developing new strategies to combat bacterial infections.

Antibody-Drug Conjugates (ADCs)

  • N-BHSL is also being investigated as a cleavable linker for ADCs. ()
  • ADCs are drugs that combine an antibody with a cytotoxic payload.
  • The antibody targets the drug to specific cells, while the linker connects the antibody to the payload.
  • N-BHSL is a cleavable linker, meaning it can be designed to break apart under specific conditions, releasing the payload. ()
  • Researchers are interested in N-BHSL because it may be cleaved by enzymes or other factors inside target cells, improving the effectiveness of ADCs.

XLogP3

0.5

Sequence

X

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Fatty acyl homoserine lactones [FA0803]

Dates

Modify: 2023-08-19

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